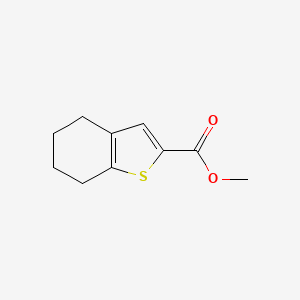

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound containing a benzothiophene core.

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with triethylsilane and iodine as reducing agents . The reaction conditions often include refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Aplicaciones Científicas De Investigación

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: It is used in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of materials with unique electronic and optical properties

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(chloroacetyl)amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- 2-Amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .

Uniqueness

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₁₂O₂S

- Molecular Weight : 196.27 g/mol

- CAS Number : 91489-09-7

- Topological Polar Surface Area : 54.5 Ų

- Rotatable Bonds : 2

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and antidepressant effects. The compound's structure contributes significantly to its pharmacological properties.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory effects. A study reported that compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models . The mechanism involved blocking the activity of enzymes like lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. A recent screening of benzo[b]thiophene derivatives against Staphylococcus aureus revealed that certain structural modifications enhanced antimicrobial potency . While specific data on this compound is limited, its structural relatives have demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .

Antidepressant Effects

The antidepressant potential of benzothiophene derivatives has been a focus of research. Compounds within this class have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study synthesized various tetrahydrobenzothiophene derivatives and assessed their antidepressant activity through behavioral models in rodents . The findings suggested that modifications at specific positions on the benzothiophene ring could enhance efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX and LOX) which are critical for the production of inflammatory mediators.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines through transcriptional regulation.

- Neurotransmitter Interaction : It may influence neurotransmitter levels and receptor activity in the central nervous system.

Case Studies and Research Findings

Propiedades

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUHJJUOXRIIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393545 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91489-09-7 | |

| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.